Cas no 70894-72-3 (Cyclopropyl-(4-methylphenyl)amine)

Cyclopropyl-(4-methylphenyl)amine structure
70894-72-3 structure
Product Name:Cyclopropyl-(4-methylphenyl)amine
CAS No:70894-72-3
MF:C11H15N
MW:161.243502855301
MDL:MFCD07408116
CID:2189978
PubChem ID:4719961
Update Time:2025-08-05

Cyclopropyl-(4-methylphenyl)amine Chemical and Physical Properties

Names and Identifiers

    • Cyclopropyl-(4-methyl-benzyl)-amine
    • N-[(4-methylphenyl)methyl]cyclopropanamine
    • AKOS000131902
    • 1213865-94-1
    • 70894-72-3
    • (1R)CYCLOPROPYL(4-METHYLPHENYL)METHYLAMINE
    • DTXSID60405956
    • AB01332067-02
    • Z86138895
    • EN300-31715
    • G43014
    • NCGC00340370-01
    • STK513308
    • N-(4-methylbenzyl)cyclopropanamine
    • SCHEMBL2731922
    • DB-319037
    • CHEMBL3229270
    • 820-444-6
    • N-((4-methylphenyl)methyl)cyclopropanamine
    • Cyclopropyl-(4-methylphenyl)amine
    • MDL: MFCD07408116
    • Inchi: 1S/C11H15N/c1-9-2-4-10(5-3-9)8-12-11-6-7-11/h2-5,11-12H,6-8H2,1H3
    • InChI Key: JRPNBGMYKFLJGJ-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC(C)=CC=1)C1CC1

Computed Properties

  • Exact Mass: 161.120449483g/mol
  • Monoisotopic Mass: 161.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 251.0±9.0 °C at 760 mmHg
  • Flash Point: 106.2±14.2 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

Cyclopropyl-(4-methylphenyl)amine Security Information

Cyclopropyl-(4-methylphenyl)amine Pricemore >>

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